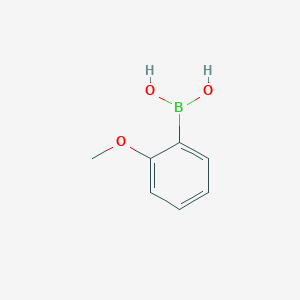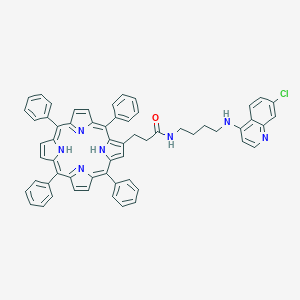
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide is a porphyrin-based compound that has shown significant potential in scientific research applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide involves the production of ROS upon exposure to light of a specific wavelength. The ROS produced can cause oxidative damage to cellular components, leading to cell death. The selectivity of the compound towards cancer cells is due to the preferential accumulation of the photosensitizer in cancer cells. The mechanism of action of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide in PDT has been extensively studied and has shown high potential in cancer treatment.
Efectos Bioquímicos Y Fisiológicos
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells upon exposure to light. The production of ROS upon light exposure can also lead to the activation of various signaling pathways that can regulate cellular processes such as cell proliferation, differentiation, and migration. The compound has also been shown to have anti-inflammatory effects and can modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has several advantages and limitations in laboratory experiments. One of the significant advantages is its high efficacy in PDT, making it a potential candidate for cancer treatment. The compound is also relatively easy to synthesize and can be obtained in high yields. The limitations of the compound include its potential toxicity and the need for specific light sources for activation. The compound can also be susceptible to degradation and requires careful handling and storage.
Direcciones Futuras
In the field of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide research include the development of new derivatives, the use of nanotechnology, and the investigation of the compound in combination with other treatment modalities.
Métodos De Síntesis
The synthesis of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has been reported using various methods. One of the commonly used methods involves the reaction of 5,10,15,20-tetraphenylporphyrin with 7-chloro-4-quinolineamine in the presence of triethylamine. The resulting product is then treated with butyryl chloride to obtain N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide. The purity of the synthesized compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has shown potential in various scientific research applications. One of the significant applications of this compound is its use as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment modality that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy and produces reactive oxygen species (ROS) that can selectively destroy cancer cells. N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has shown high efficacy in PDT and has been extensively studied for its potential in cancer treatment.
Propiedades
Número CAS |
130170-25-1 |
|---|---|
Nombre del producto |
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide |
Fórmula molecular |
C60H48ClN7O |
Peso molecular |
918.5 g/mol |
Nombre IUPAC |
N-[4-[(7-chloroquinolin-4-yl)amino]butyl]-3-(5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-2-yl)propanamide |
InChI |
InChI=1S/C60H48ClN7O/c61-44-24-25-45-46(33-36-63-53(45)38-44)62-34-13-14-35-64-55(69)32-23-43-37-54-58(41-19-9-3-10-20-41)51-29-28-49(66-51)56(39-15-5-1-6-16-39)47-26-27-48(65-47)57(40-17-7-2-8-18-40)50-30-31-52(67-50)59(60(43)68-54)42-21-11-4-12-22-42/h1-12,15-22,24-31,33,36-38,65,68H,13-14,23,32,34-35H2,(H,62,63)(H,64,69) |
Clave InChI |
HVKNBFFFOAWHFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |
Sinónimos |
5,10,15,20-tetraphenyl-1-3-(4-(4-aminobutyl)-7-chloroquinoline)propioamidoporphine 5-TPPQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B135750.png)
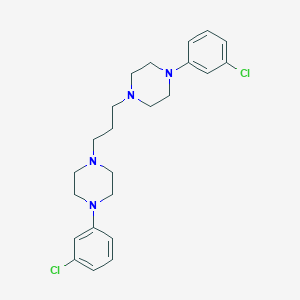
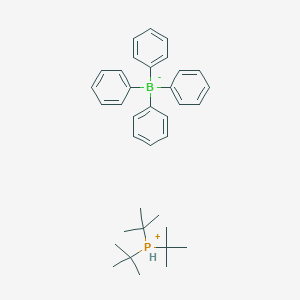
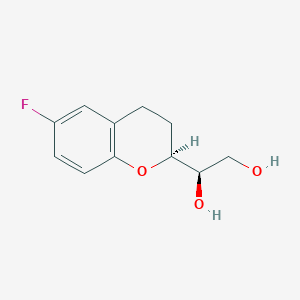
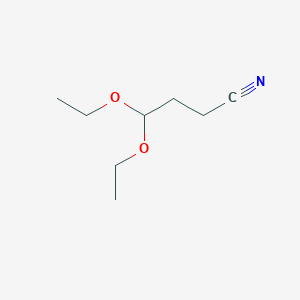
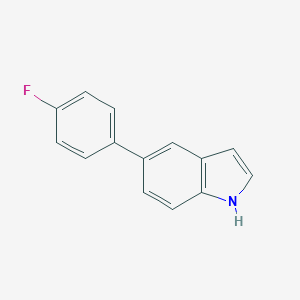

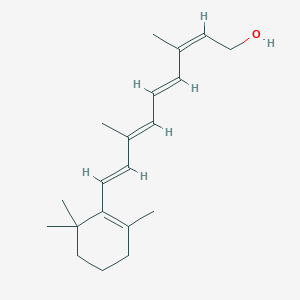
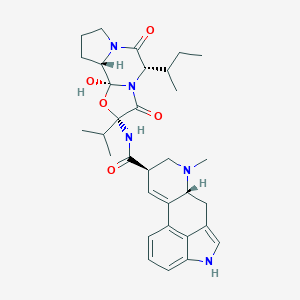
![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)
![(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135774.png)
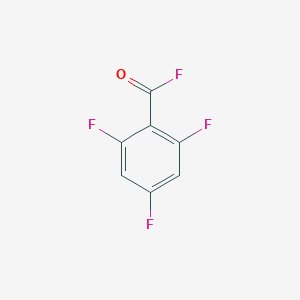
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)
